Cas no 1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate)
Methyl 1-methyl-1H-indole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-1H-Indole-4-carboxylic acid methyl ester
- Methyl 1-methyl-1H-indole-4-carboxylate
- 1-Methyl-4-carbmethoxyindole
- 1-Methyl-4-carbomethoxyindole
- 1-Methyl-indol-carbonsaeure-(4)-methylester
- 1-methyl-indole-4-carboxylic acid methyl ester
- ACMC-209cso
- AK-92821
- ANW-20854
- CTK0B3162
- methyl 1-methyl-4-indolecarboxylate
- Methyl-1-methylindol-4-carboxylat
- SureCN701556
- Methyl 1-methylindole-4-carboxylate
- 1H-Indole-4-carboxylic acid, 1-methyl-, methyl ester
- HVQOOSBDNRKUDW-UHFFFAOYSA-N
- methyl (N-methyl)-indole4-carboxylate
- methyl (N-methyl)-indole-4-carboxylate
- SY022480
- ST2413219
- V3326
- AKOS006239305
- AS-8599
- DB-230671
- DTXSID50496232
- Methyl1-methyl-1H-indole-4-carboxylate
- BAA44412
- 1444-12-8
- MFCD09839048
- SCHEMBL701556
- CS-0042590
-
- MDL: MFCD09839048
- Inchi: 1S/C11H11NO2/c1-12-7-6-8-9(11(13)14-2)4-3-5-10(8)12/h3-7H,1-2H3
- InChI Key: HVQOOSBDNRKUDW-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC2=C1C=CN2C)=O
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.2
- XLogP3: 1.9
Methyl 1-methyl-1H-indole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007506-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
$294.00 | 2022-04-02 | |
| Alichem | A199007506-10g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 10g |
$510.00 | 2022-04-02 | |
| Alichem | A199007506-25g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 25g |
$1,123.20 | 2022-04-02 | |
| Fluorochem | 210072-250mg |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 250mg |
£42.00 | 2022-03-01 | |
| Fluorochem | 210072-1g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 1g |
£65.00 | 2022-03-01 | |
| Fluorochem | 210072-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 5g |
£196.00 | 2022-03-01 | |
| Fluorochem | 210072-10g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 10g |
£326.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181513-5g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 98% | 5g |
¥2638.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181513-1g |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 98% | 1g |
¥875.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US136-200mg |
Methyl 1-methyl-1H-indole-4-carboxylate |
1444-12-8 | 95% | 200mg |
192.0CNY | 2021-08-04 |
Methyl 1-methyl-1H-indole-4-carboxylate Suppliers
Methyl 1-methyl-1H-indole-4-carboxylate Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Methyl 1-methyl-1H-indole-4-carboxylate
Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8): An Overview of Its Properties, Applications, and Recent Research
Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as Methyl 1-methylindole-4-carboxylate, is characterized by its unique structural features and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of Methyl 1-methyl-1H-indole-4-carboxylate.
Chemical Properties and Structure
Methyl 1-methyl-1H-indole-4-carboxylate is a derivative of indole, a heterocyclic aromatic organic compound with a distinctive structure. The compound features a methyl group attached to the nitrogen atom of the indole ring and a carboxylate ester group at the 4-position. This unique arrangement contributes to its stability and reactivity in various chemical reactions. The molecular formula of Methyl 1-methyl-1H-indole-4-carboxylate is C12H13NO2, with a molecular weight of approximately 203.23 g/mol.
The physical properties of Methyl 1-methyl-1H-indole-4-carboxylate include its appearance as a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various synthetic processes and analytical techniques.
Synthesis Methods
The synthesis of Methyl 1-methyl-1H-indole-4-carboxylate can be achieved through several well-established methods. One common approach involves the esterification of 1-methylindole-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion to the desired ester product.
Another method involves the reaction of 1-methylindole with methyl chloroformate in the presence of a base such as triethylamine or pyridine. This method offers high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes using microwave-assisted reactions and catalytic systems.
Biological Activities and Applications
Methyl 1-methyl-1H-indole-4-carboxylate has been extensively studied for its biological activities and potential therapeutic applications. One notable area of research is its role as an inhibitor of specific enzymes involved in various biological pathways. For instance, studies have shown that this compound can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine.
In addition to its enzymatic inhibition properties, Methyl 1-methyl-1H-indole-4-carboxylate has demonstrated potential as an anti-inflammatory agent. Research conducted on animal models has indicated that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as arthritis and colitis.
Recent Research Developments
The field of medicinal chemistry has seen significant advancements in the study of indole derivatives like Methyl 1-methyl-1H-indole-4-carboxylate. Recent research has focused on optimizing the structure and properties of these compounds to enhance their biological activities and reduce potential side effects.
A study published in the Journal of Medicinal Chemistry explored the use of computational methods to design novel derivatives of Methyl 1-methyl-1H-indole-4-carboxylate with improved pharmacological profiles. The researchers used molecular docking simulations to identify key interactions between the compound and its target enzymes, leading to the development of more potent inhibitors with enhanced selectivity.
Another notable study investigated the use of Methyl 1-methyl-1H-indole-4-carboxylate in combination therapy for cancer treatment. The results showed that this compound could enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to apoptosis. This synergistic effect has significant implications for developing more effective cancer treatment strategies.
Conclusion
In conclusion, Methyl 1-methyl-1H-indole-4-carboxylate (CAS No. 1444-12-8) is a versatile organic compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for various synthetic processes and biological studies. Recent research has highlighted its potential as an enzyme inhibitor, anti-inflammatory agent, and cancer treatment adjunct, underscoring its significance in advancing medical science.
1444-12-8 (Methyl 1-methyl-1H-indole-4-carboxylate) Related Products
- 89369-38-0(9H-Carbazole-4-carboxylic acid, 9-methyl-, methyl ester)
- 89374-78-7(9H-Carbazole-4-carboxylic acid, 9-methyl-)
- 1204-32-6(methyl 1-methyl-1H-indole-6-carboxylate)
- 56153-32-3(Ethyl 1-methylquinolin-1-ium-4-carboxylate;iodide)
- 88330-42-1(1H-Indole-5,6-dicarboxylic acid, 1-methyl-, dimethyl ester)
- 88129-39-9(9H-Carbazole-2,3-dicarboxylic acid, 9-methyl-, dimethyl ester)
- 89374-80-1(9H-Carbazole-2-carboxylic acid, 9-methyl-, ethyl ester)
- 89369-37-9(9H-Carbazole-3-carboxylic acid, 9-methyl-, ethyl ester)
- 89369-35-7(9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester)
- 90924-06-4(1-Methyl-1H-indole-4-carboxylic acid)